molecular formula C22H22N4O4S2 B11611522 (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11611522
M. Wt: 470.6 g/mol
InChI Key: GYIPHPATLFUAQS-ATVHPVEESA-N
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Description

The compound “(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of pyrido[1,2-a]pyrimidine, thiazolidinone, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the furan moiety, and the construction of the thiazolidinone ring. Typical reaction conditions might include:

    Formation of the pyrido[1,2-a]pyrimidine core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the furan moiety: This step might involve nucleophilic substitution or coupling reactions.

    Construction of the thiazolidinone ring: This could be achieved through cyclization reactions involving thiourea or related reagents.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring might be susceptible to oxidation under certain conditions.

    Reduction: The pyrido[1,2-a]pyrimidine core could be reduced to form different derivatives.

    Substitution: The furan moiety might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a therapeutic agent, given its unique structure and potential bioactivity.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might confer specific advantages.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: The compound could influence various cellular signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidines: These compounds are often investigated for their potential as therapeutic agents.

    Furan derivatives: Compounds containing a furan ring are widely studied for their chemical reactivity and biological activity.

Uniqueness

The unique combination of these three moieties in the compound “(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one” sets it apart from other similar compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3/b17-12-

InChI Key

GYIPHPATLFUAQS-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

Origin of Product

United States

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